molecular formula C11H18N2O B13055087 (3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

Cat. No.: B13055087
M. Wt: 194.27 g/mol
InChI Key: KBQFPVDQHQRZGX-NSHDSACASA-N
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Description

(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol (CAS 1213161-92-2) is a chiral amino alcohol compound with a molecular formula of C11H18N2O and a molecular weight of 194.28 g/mol . This compound features a primary amine and a hydroxyl group on a propan-1-ol backbone, attached to a 4-(dimethylamino)phenyl group, and is presented in the (S)-enantiomeric form . As a chiral building block, its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research, particularly for the construction of more complex molecules that require stereochemical precision. Compounds with this core structure are often investigated for their potential biological activity. Research into similar chiral amino alcohols, such as (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol, shows their application as key intermediates in the synthesis of active pharmaceutical ingredients, including protein kinase B inhibitors and other heterocyclic compounds . The presence of both amine and alcohol functional groups allows for diverse chemical modifications, enabling its incorporation into potential drug candidates aimed at various therapeutic targets. Researchers should note that this product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications . Please refer to the provided safety data sheet for detailed handling and hazard information.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol

InChI

InChI=1S/C11H18N2O/c1-13(2)10-5-3-9(4-6-10)11(12)7-8-14/h3-6,11,14H,7-8,12H2,1-2H3/t11-/m0/s1

InChI Key

KBQFPVDQHQRZGX-NSHDSACASA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@H](CCO)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

Preparation Methods

Claisen Condensation and Amino Ketone Formation

A common initial step is the Claisen condensation of substituted acetophenones with ethyl formate to form benzoylacetaldehyde sodium salts. This intermediate is then condensed with dimethylamine hydrochloride to yield 1-[4-(dimethylamino)phenyl]-3-dimethylamino-1-propen-1-one, an α,β-unsaturated ketone precursor.

Step Reagents & Conditions Outcome
Claisen condensation Acetophenone derivative + Ethyl formate, base catalyst Benzoylacetaldehyde sodium salt
Amination Benzoylacetaldehyde sodium salt + Dimethylamine hydrochloride 1-[4-(dimethylamino)phenyl]-3-dimethylamino-1-propen-1-one

This step is analogous to the synthesis of 3-(methylamino)-1-phenyl-2-propen-1-one in fluoxetine precursor preparation, adapted here with a dimethylamino substituent on the phenyl ring.

Reduction to Amino Alcohol

The α,β-unsaturated ketone is then subjected to selective reduction to convert the propenone into the corresponding amino alcohol. Sodium borohydride in glacial acetic acid is typically used for this hydride reduction.

Parameter Typical Conditions Notes
Reducing agent Sodium borohydride (NaBH4) ~21 mmol per 3.7 mmol substrate
Solvent Glacial acetic acid Facilitates selective reduction
Temperature 1–15 °C Controlled to optimize yield and selectivity
Workup Addition of sodium hydroxide (~240 mmol), extraction with ethyl acetate Neutralizes acid, isolates product

This single-step reduction converts the α,β-unsaturated ketone into the racemic 3-(dimethylamino)-1-phenyl-1-propanol intermediate.

Chiral Resolution or Asymmetric Synthesis

To obtain the (3S)-enantiomer specifically, chiral resolution methods or asymmetric catalytic hydrogenation can be employed:

  • Chiral Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by crystallization.
  • Asymmetric Catalysis : Use of chiral catalysts (e.g., chiral ruthenium or rhodium complexes) to reduce the ketone with enantioselectivity.

While detailed asymmetric protocols for this exact compound are scarce, analogous chiral amino alcohols have been prepared via such methods in literature.

Alternative Routes: Epoxide Ring Opening

Another approach involves the ring opening of epoxystyrene derivatives substituted with dimethylamino groups. Nucleophilic attack by dimethylamine on the epoxide ring yields the amino alcohol directly, often with regio- and stereocontrol.

Step Reagents & Conditions Outcome
Epoxide formation Styrene derivative + peracid oxidation Epoxystyrene intermediate
Ring opening Epoxide + Dimethylamine, polar aprotic solvent (e.g., DMF) 3-(Dimethylamino)-1-phenylpropan-1-ol

This method can be adapted to yield the (3S)-enantiomer by using chiral catalysts or auxiliaries.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Claisen Condensation + NaBH4 Reduction Claisen condensation → Amination → NaBH4 reduction Simple, one-step reduction, scalable Produces racemic mixture, requires chiral resolution
Epoxide Ring Opening Epoxidation → Nucleophilic ring opening with dimethylamine Potential for stereoselectivity, direct amino alcohol formation Requires epoxide synthesis, sensitive conditions
Asymmetric Catalytic Reduction Catalytic hydrogenation of α,β-unsaturated ketone with chiral catalyst Direct enantioselective synthesis Requires expensive catalysts, optimization needed

Research Findings and Industrial Relevance

  • The sodium borohydride reduction method is widely reported in patents and literature for related compounds due to its operational simplicity and good yields.
  • Industrial processes favor routes with fewer steps and mild conditions, making the Claisen condensation followed by hydride reduction attractive.
  • The use of polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) facilitates nucleophilic substitution reactions in epoxide ring-opening routes.
  • Chiral purity is critical for pharmaceutical applications; thus, asymmetric synthesis or resolution steps are incorporated depending on the desired enantiomer.

Representative Reaction Conditions and Yields

Step Reagents Conditions Yield (%) Reference
Claisen condensation Acetophenone + Ethyl formate + base Ambient to reflux, several hours ~85
Amination Benzoylacetaldehyde sodium salt + Dimethylamine HCl Room temp, stirring ~90
Reduction Sodium borohydride in glacial acetic acid, 1–15 °C 1–2 hours 80–90
Epoxide ring opening Epoxystyrene + Dimethylamine in DMF 60–100 °C, 6 hours 70–85

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are used for mild oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

(S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-(dimethylamino)phenyl)propan-1-ol2HCL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Amino-3-(2,3-Dimethylphenyl)Propan-1-Ol

  • Structure: Differs in the aromatic substituent (2,3-dimethylphenyl vs. 4-(dimethylamino)phenyl).
  • Molecular Formula: C₁₁H₁₇NO (MW: 179.26 g/mol) .
  • Applications : Serves as a pharmaceutical intermediate, indicating utility in drug synthesis.

(S)-3-Amino-2-(4-Fluorophenyl)Propan-1-Ol Hydrochloride

  • Structure: Features a 4-fluorophenyl group at C2 and an amino group at C3 in the (S)-configuration.
  • Molecular Formula: C₉H₁₃ClFNO (MW: 205.66 g/mol) .
  • Applications : Used in chiral synthesis, with the fluorine atom enhancing metabolic stability in drug candidates.
  • Key Difference: The fluorine substituent introduces electronegativity, contrasting with the electron-rich dimethylamino group in the target compound. This affects intermolecular interactions (e.g., hydrogen bonding) .

3-Dimethylamino-1-Phenyl-Propan-1-Ol

  • Structure: Contains a dimethylamino group at C3 and a phenyl group at C1.
  • Molecular Formula: C₁₁H₁₇NO (MW: 179.26 g/mol) .
  • Physical Properties : Boiling point 284.4°C, density 1.011 g/cm³, and flash point 99.8°C .
  • Applications : Studied for fragrance applications, with safety assessments by the International Fragrance Association (IFRA) .
  • Key Difference : The positional isomerism (phenyl at C1 vs. C3) alters steric and electronic profiles, impacting biological activity and industrial suitability .

D(+)-2-Amino-3-Phenyl-1-Propanol

  • Structure: Amino group at C2 and phenyl at C3.
  • Molecular Formula: C₉H₁₃NO (MW: 151.20 g/mol) .
  • Physical Properties : Melting point 90–94°C .
  • Applications : Used in enantioselective synthesis due to its D(+)-configuration.
  • Key Difference: The amino group’s position on the propanol chain influences chiral recognition in catalytic processes .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
(3S)-3-Amino-3-[4-(dimethylamino)phenyl]propan-1-ol C₁₂H₁₉N₂O* ~207.29* 4-(Dimethylamino)phenyl at C3 Pharmaceuticals, Materials Inferred
3-Amino-3-(2,3-dimethylphenyl)propan-1-ol C₁₁H₁₇NO 179.26 2,3-Dimethylphenyl at C3 Pharmaceutical intermediates
(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol hydrochloride C₉H₁₃ClFNO 205.66 4-Fluorophenyl at C2 Chiral drug synthesis
3-Dimethylamino-1-phenyl-propan-1-ol C₁₁H₁₇NO 179.26 Phenyl at C1, dimethylamino at C3 Fragrance industry
D(+)-2-Amino-3-phenyl-1-propanol C₉H₁₃NO 151.20 Phenyl at C3, amino at C2 Enantioselective catalysis

*Calculated based on structural analogy.

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: The dimethylamino group in the target compound may enhance binding to biological targets (e.g., receptors or enzymes) compared to non-polar substituents in analogs .
  • Safety Profiles: Compounds like 3-dimethylamino-1-phenyl-propan-1-ol undergo rigorous safety evaluations for fragrance use, suggesting similar protocols may apply to the target compound .
  • Synthetic Challenges: Steric hindrance from the 4-(dimethylamino)phenyl group may complicate synthetic routes, requiring optimized catalysts or protecting-group strategies .

Biological Activity

(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol, commonly referred to as a derivative of phenylpropanolamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C12H18N2O
  • Molecular Weight : 206.29 g/mol
  • CAS Number : [Not specified in the sources]

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is known to act as a sympathomimetic agent, influencing the release and reuptake of norepinephrine and dopamine. This mechanism is crucial in various physiological processes, including mood regulation and cardiovascular function.

Key Mechanisms:

  • Adrenergic Activity : The compound stimulates adrenergic receptors, which can lead to increased heart rate and blood pressure.
  • Dopaminergic Effects : By modulating dopamine levels, it may have implications in mood enhancement and cognitive functions.

Therapeutic Applications

Due to its sympathomimetic properties, this compound has potential therapeutic applications in:

  • Weight Management : It may aid in appetite suppression and weight loss.
  • Cognitive Enhancement : Potential use in treating conditions like ADHD due to its dopaminergic activity.
  • Cardiovascular Disorders : Investigated for its effects on blood pressure regulation.

Case Study 1: Weight Management

A study published in the Journal of Medicinal Chemistry investigated various derivatives of phenylpropanolamine for their efficacy in weight management. The results indicated that compounds similar to this compound demonstrated significant appetite suppression in animal models, suggesting potential for human applications .

Case Study 2: Cognitive Enhancement

Research involving the administration of this compound in rodent models showed improvements in memory retention and learning capabilities. The findings suggest that the compound's dopaminergic effects may enhance cognitive functions, making it a candidate for further research in cognitive disorders .

Biological Activity Data Table

Activity Description Reference
Adrenergic Receptor AgonismStimulates adrenergic receptors leading to increased heart rate
Dopamine ModulationInfluences dopamine levels affecting mood and cognition
Appetite SuppressionDemonstrated effectiveness in reducing food intake in animal studies
Cognitive EnhancementImproved learning and memory retention observed in rodent models

Safety and Toxicology

While promising, the safety profile of this compound must be considered. Preliminary studies indicate potential side effects including increased heart rate and hypertension. Further toxicological assessments are necessary to establish a comprehensive safety profile.

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